Virginiamycin S1

Overview

Description

Virginiamycin S1 is one of the components of Virginiamycin, a cyclic polypeptide antibiotic complex produced by various Streptomyces species . It is used to treat infections with gram-positive organisms and as a growth promoter in cattle, swine, and poultry .

Synthesis Analysis

The biosynthesis of Virginiamycin S1, a macrocyclic peptidolactone antibiotic, was studied by growing a strain of Streptomyces virginiae in a complex medium and observing the incorporation of radiolabeled compounds into the antibiotic . These studies have established several of the biosynthetic precursors of Virginiamycin S1 .Molecular Structure Analysis

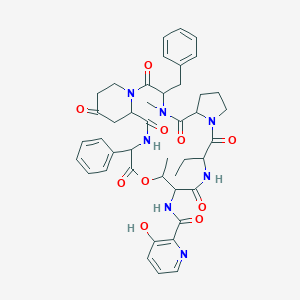

Virginiamycin S1 is a cyclic hexadepsipeptide with the chemical formula C43H49N7O10 . Its structure includes a nonproteinogenic amino acid, L-phenylglycine (L-pheGly), in its core structure .Chemical Reactions Analysis

Virginiamycin S1 inhibits bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation . It inactivates the 50S ribosome .Physical And Chemical Properties Analysis

Virginiamycin S1 is a small molecule with an average weight of 823.904 and a monoisotopic weight of 823.354090806 . It belongs to the class of organic compounds known as cyclic depsipeptides .Scientific Research Applications

Antibacterial Agent

Virginiamycin S1 is one of the components of virginiamycin, a cyclic polypeptide antibiotic complex produced by various Streptomyces species . It is used to treat infections with gram-positive organisms .

Growth Promoter in Livestock

Virginiamycin S1 is used as a growth promoter in cattle, swine, and poultry . It is widely used in the industrial production of ethanol fuel and as an antibiotic feed additive for cattle and poultry .

Industrial Production of Ethanol Fuel

Virginiamycin S1, produced by Streptomyces virginiae, is used in the industrial production of ethanol fuel .

Inhibition of Protein Synthesis

Virginiamycin S1, along with another component VM1, are used to inhibit protein synthesis as they are bacteriostatic . When used in combination, they are more effective .

Production of Therapeutic Drugs

Virginiamycin S1 is chemically modified to make therapeutic drugs such as quinupristin and dalfopristin .

Research on Antimicrobial Resistance

Virginiamycin S1, as an antibiotic, is used in laboratory evolution studies to understand the mechanisms of antimicrobial resistance .

Antibiotic Analysis

Recent advances in molecularly imprinted polymers (MIPs) for antibiotic residue analysis have introduced new preparation techniques for detecting antibiotics, including Virginiamycin S1 .

Scale-up Production

Research has been conducted on scaling up the production of Virginiamycin S1 using a high-yield Streptomyces virginiae strain under controlled conditions .

Mechanism of Action

Target of Action

Virginiamycin S1 primarily targets the 60S ribosomal protein L37 . This protein is a component of the large subunit of the ribosome, which is responsible for protein synthesis in cells.

Mode of Action

Virginiamycin S1 acts by inhibiting bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation . It achieves this by binding to the 50S ribosome, thereby inactivating it .

Biochemical Pathways

The primary biochemical pathway affected by Virginiamycin S1 is the protein synthesis pathway . By inhibiting the function of the 50S ribosome, Virginiamycin S1 prevents the formation of peptide bonds, which are crucial for the creation of proteins. This disruption in protein synthesis can lead to the death of bacterial cells, as they are unable to produce the proteins necessary for their survival .

Result of Action

The primary result of Virginiamycin S1’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes Virginiamycin S1 an effective antibiotic against certain Gram-positive bacteria .

Action Environment

The efficacy and stability of Virginiamycin S1 can be influenced by various environmental factors. For instance, it is used in the fuel ethanol industry to prevent microbial contamination . In agriculture, it is used as a growth promoter in cattle, swine, and poultry, and to prevent and treat infections . The specific conditions of these environments, such as pH, temperature, and the presence of other substances, can potentially affect the action of Virginiamycin S1.

Safety and Hazards

properties

IUPAC Name |

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPMHVLSLDOMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Staphylomycin S | |

CAS RN |

23152-29-6, 11006-76-1 | |

| Record name | Virginiamycin S1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Virginiamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

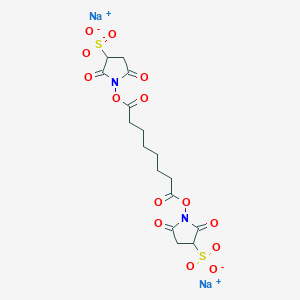

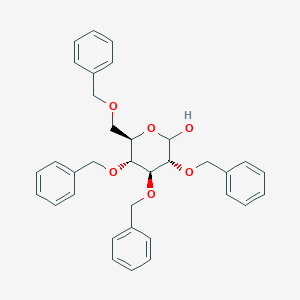

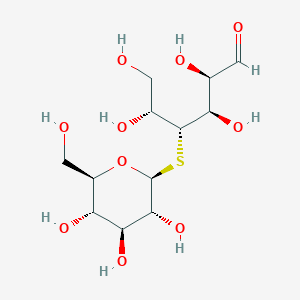

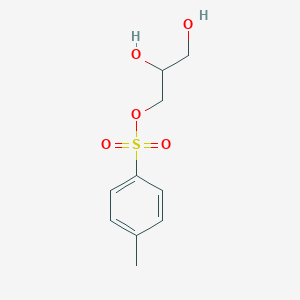

Synthesis routes and methods

Procedure details

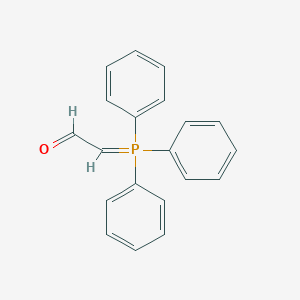

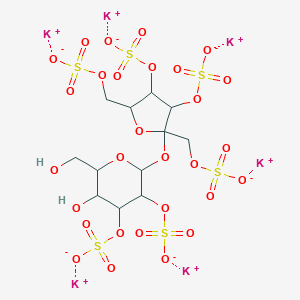

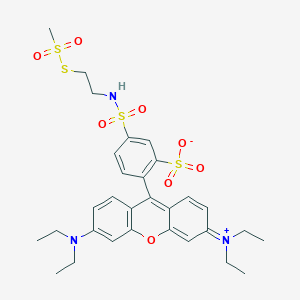

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

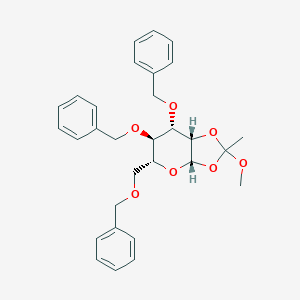

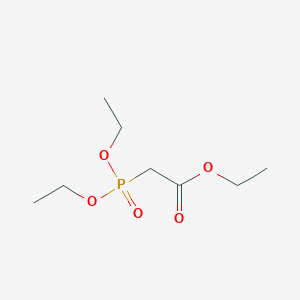

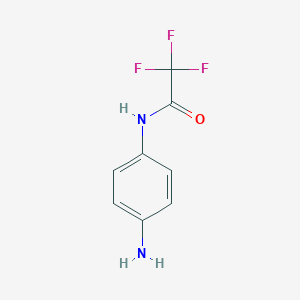

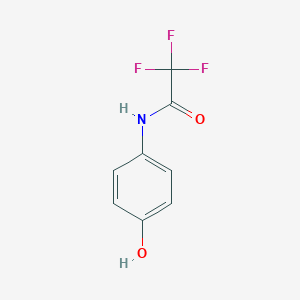

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)